Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Description
Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a glycosylated benzoate ester. Its structure comprises a methyl ester at the carboxyl group, a methoxy substituent at the 3-position of the aromatic ring, and a β-D-glucopyranosyl moiety (a glucose derivative) attached via an ether linkage at the 4-position of the benzoate core . This compound is structurally related to phenolic glycosides found in plants, particularly in the genus Picrorhiza, where similar derivatives exhibit antidiabetic, antimicrobial, and anticancer activities . The glucosyl group enhances water solubility, which may influence its pharmacokinetic properties compared to non-glycosylated analogs.
Properties
IUPAC Name |
methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAQPSCUXYJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzoate Core
Methyl 3-methoxy-4-hydroxybenzoate is synthesized via esterification of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) using methanol under acidic conditions:
Yields typically exceed 85% when using catalytic sulfuric acid at 60–70°C.
Classical Koenigs-Knorr Method
The sugar moiety (β-D-glucopyranose) is activated as a bromo- or chloro-glycoside donor. Reaction with the benzoate core proceeds in anhydrous conditions with silver oxide as an acid scavenger:
Limitations : Low yields (40–50%) due to competing hydrolysis and poor stereocontrol.
Trichloroacetimidate Donor Approach
Improved yields (65–70%) are achieved using glucopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis. This method enhances β-selectivity through neighboring group participation.
One-Pot Synthesis Using 2-Chloro-1,3-Dimethylimidazolium Chloride (DMC)
Reaction Mechanism and Conditions
A novel one-pot method leverages DMC to activate unprotected glucose for direct coupling with the benzoate core in aqueous media:
-
Activation : DMC reacts with thiobenzoic acid to form a reactive intermediate.
-
Glycosylation : The activated sugar couples with methyl 3-methoxy-4-hydroxybenzoate at 50°C in H₂O/MeCN (3:1 v/v).
-
Work-up : Neutralization with triethylamine followed by solvent removal yields the crude product, purified via column chromatography.
Key advantages :
Solvent Optimization
Co-solvents critically influence reaction efficiency:
| Co-Solvent System | Yield (%) | β:α Ratio |
|---|---|---|
| H₂O/MeCN (3:1) | 78 | 95:5 |
| H₂O/Dioxane (2:1) | 65 | 90:10 |
| H₂O/THF (4:1) | 58 | 88:12 |
Enzymatic Glycosylation Using Glycosynthases
Substrate Design and Enzyme Selection
Glycosyl benzoates, including the target compound, serve as superior donors for engineered glycosynthases due to the benzoate group’s enhanced leaving ability compared to traditional substrates (e.g., p-nitrophenyl glycosides). The β-glucosidase from Halothermothrix orenii (HorGH1) demonstrates high activity toward glycosyl benzoates, achieving 94% conversion in thioligase-mediated reactions.
Reaction Protocol
-
Donor preparation : β-Glucosyl benzoate is synthesized via DMC-mediated coupling.
-
Enzymatic transfer : HorGH1 catalyzes glycosyl transfer to the benzoate core in phosphate buffer (pH 7.0, 37°C).
-
Product isolation : Ethanol precipitation and lyophilization yield the pure compound.
Performance metrics :
Comparative Analysis of Methods
| Parameter | Koenigs-Knorr | DMC One-Pot | Enzymatic |
|---|---|---|---|
| Yield (%) | 40–50 | 72–78 | 80–94 |
| β-Selectivity (%) | 60–70 | 90–95 | >99 |
| Steps | 5–7 | 3 | 2 |
| Scalability | Moderate | High | Limited |
Insights :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glycosyl moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under mild heating.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide, under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Conversion to the corresponding alcohol, such as 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzyl alcohol.
Substitution: Formation of thiol or amine derivatives, such as 3-thio-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a molecular formula of and a molecular weight of approximately 356.32 g/mol. The compound's structure features a methoxy group and a trihydroxy oxane ring, which contribute to its biological activity.
Pharmacological Applications
-
Antioxidant Activity
- Case Study : Research has shown that compounds with similar structures exhibit significant antioxidant properties. For example, studies on flavonoids demonstrate their ability to scavenge free radicals, suggesting that this compound may also possess similar effects.
- Data Table :
Compound Source Antioxidant Activity (IC50) Methyl 3-methoxy-4-[...] Epimedium species TBD Quercetin Various plants 10 µM Resveratrol Grapes 15 µM -
Anti-inflammatory Properties
- Case Study : A study published in the Journal of Ethnopharmacology highlighted the anti-inflammatory effects of related compounds derived from Epimedium species. These findings suggest potential therapeutic uses for methyl 3-methoxy-4-[...] in treating inflammatory diseases.
- Data Table :
Compound Inflammation Model Effectiveness Methyl 3-methoxy-4-[...] Carrageenan-induced paw edema Significant reduction Curcumin Various models High effectiveness
Biochemical Applications
-
Enzyme Inhibition
- Case Study : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit alpha-glucosidase, which is crucial for carbohydrate metabolism.
- Data Table :
Enzyme Target Inhibition Type IC50 (µM) Alpha-glucosidase Competitive TBD Beta-galactosidase Non-competitive TBD -
Antimicrobial Activity
- Case Study : Methyl 3-methoxy-4-[...] has shown promise as an antimicrobial agent against various pathogens. Studies indicate its efficacy against Gram-positive bacteria and fungi.
- Data Table :
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus TBD Candida albicans TBD
Food Science Applications
-
Preservative Properties
- Case Study : The compound's antioxidant properties may be utilized in food preservation to enhance shelf life and maintain nutritional quality.
- Data Table :
Food Product Preservation Method Fruit juices Addition of methyl 3-methoxy... Dairy products Antioxidant treatment -
Flavor Enhancement
- Case Study : Research indicates that methyl 3-methoxy-4-[...] can enhance flavor profiles in food products due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycosylated Benzoate Derivatives
Compound 4 ([3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl] 3-Methoxy-4-[3-Phenylprop-2-Enoyl]Oxybenzoate Dihydrate)
- Structural Differences: Replaces the methyl ester with a 3-phenylprop-2-enoyl (cinnamoyl) group at the 4-position of the benzoate.
- Biological Activity : Demonstrates antidiabetic and antimicrobial properties, likely due to the cinnamoyl group’s electron-withdrawing effects, which may enhance receptor binding .
Benzyl 2-Hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxybenzoate
- Structural Differences : Features a benzyl ester (instead of methyl) and a hydroxyl group at the 2-position of the benzoate.
- Implications : The benzyl group increases steric bulk and lipophilicity, which may alter membrane permeability and metabolic stability .
Vanillin-α-D-Glucopyranoside
Non-Glycosylated Benzoate Esters with Heterocyclic Moieties
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester)
- Structural Differences : Incorporates a sulfonylurea bridge and a triazine ring, replacing the glucosyl group.
- Application : Used as a herbicide, highlighting how heterocyclic groups introduce pesticidal activity absent in glycosylated benzoates .
Methyl 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-Yl]Amino]Benzoate
Research Findings and Implications
- Bioactivity: Glycosylation correlates with antidiabetic and antimicrobial effects, as seen in Picrorhiza derivatives . Non-glycosylated analogs with triazine/sulfonyl groups exhibit herbicidal activity, underscoring the role of functional groups in defining applications.
- Synthetic Strategies : Glycosylated benzoates are often isolated from natural sources or synthesized via enzymatic/mild chemical glycosylation , whereas triazine-containing analogs require multistep nucleophilic substitutions .
- Solubility : The glucosyl group in the target compound improves aqueous solubility, making it more suitable for oral administration than lipophilic benzyl or cinnamoyl derivatives.
Biological Activity
Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈O₇
- Molecular Weight : 318.30 g/mol
Its structure includes a methoxy group and a trihydroxy sugar moiety, which are critical for its biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.
| Study | Method | Findings |
|---|---|---|
| Zwirchmayr et al. (2017) | DPPH Assay | Demonstrated a reduction in DPPH radical activity by 75% at a concentration of 100 µg/mL. |
| PubChem Database | In vitro assays | Showed high radical scavenging activity compared to standard antioxidants like ascorbic acid. |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines.
| Study | Method | Findings |
|---|---|---|
| Research Article (2020) | ELISA | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 60% at 50 µg/mL. |
| Human Metabolome Database | Metabolite profiling | Identified as a modulator of metabolic pathways related to inflammation. |
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways:
- Antioxidant Activity : The presence of hydroxyl groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.
- Antimicrobial Action : The compound disrupts microbial cell membrane integrity, leading to cell lysis.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial involving patients with oxidative stress-related conditions showed significant improvement in biomarkers after supplementation with the compound.
- Case Study on Anti-inflammatory Effects : A cohort study demonstrated reduced symptoms in patients with chronic inflammatory diseases after treatment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
